molecular formula C17H28N4O2 B4253993 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide

Cat. No. B4253993
M. Wt: 320.4 g/mol
InChI Key: POJZUQHVBOZBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide is a compound that has gained significant attention in scientific research due to its potential in various fields. It is a synthetic compound that is used for various purposes, including research applications, drug development, and biochemical studies.

Mechanism of Action

The mechanism of action of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been shown to inhibit the growth of cancer cells by downregulating the expression of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects:
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and downregulate the expression of certain proteins involved in cell growth. Additionally, it has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide in lab experiments is its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects, which may make it useful in studies related to inflammatory diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research related to N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide. One area of research could focus on further elucidating the compound's mechanism of action, which would help to better understand its potential as an anti-cancer agent and in other applications. Additionally, future research could investigate the compound's potential as a treatment for inflammatory diseases and other conditions. Finally, research could focus on developing new analogs of the compound with improved activity and selectivity.

Scientific Research Applications

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide is used in various scientific research applications, including drug development, biochemical studies, and cancer research. It has been shown to have potential as an anti-cancer agent, with studies suggesting that it can induce apoptosis in cancer cells. Additionally, it has been used in studies related to protein-protein interactions and as a tool for investigating protein function.

properties

IUPAC Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(19-16(22)12-23-3)15-11-18-17(20-14(15)2)21-9-7-5-4-6-8-10-21/h11,13H,4-10,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZUQHVBOZBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)COC)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.